molecular formula C8H10BrNO2S2 B7531195 2-[(5-Bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide

2-[(5-Bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide

Cat. No. B7531195
M. Wt: 296.2 g/mol
InChI Key: SEHMETDGQGLKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide is a synthetic compound that has been the subject of numerous scientific research studies. This compound is commonly referred to as "BVT.2733" and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BVT.2733 is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
BVT.2733 has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of apoptosis (programmed cell death), and the suppression of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using BVT.2733 in lab experiments is its potential therapeutic applications. However, a limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

Future research on BVT.2733 could focus on further understanding its mechanism of action, optimizing its use in therapeutic applications, and developing new synthetic routes for its production. Additionally, research could explore the potential use of BVT.2733 in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of BVT.2733 involves a multi-step process that includes the reaction of 5-bromothiophene-2-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with chloroacetic acid to form the thiazolidine ring, which is subsequently oxidized to the thiazolidine 1,1-dioxide.

Scientific Research Applications

BVT.2733 has been the subject of numerous scientific research studies due to its potential therapeutic applications. Specifically, BVT.2733 has been shown to have antitumor and anti-inflammatory properties.

properties

IUPAC Name

2-[(5-bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S2/c9-8-3-2-7(13-8)6-10-4-1-5-14(10,11)12/h2-3H,1,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHMETDGQGLKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CC2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.